molecular formula C17H12FNO B11857015 N-(4-fluoronaphthalen-1-yl)benzamide

N-(4-fluoronaphthalen-1-yl)benzamide

Cat. No.: B11857015
M. Wt: 265.28 g/mol
InChI Key: VABIRMMJMXNRLX-UHFFFAOYSA-N
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Description

N-(4-fluoronaphthalen-1-yl)benzamide is an organic compound with the molecular formula C17H12FNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-fluoronaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-fluoronaphthalen-1-yl)benzamide can be synthesized through the direct condensation of 4-fluoronaphthalene-1-amine with benzoic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often involve heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method is the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts under ultrasonic irradiation . This method offers advantages such as lower reaction times, higher yields, and a more environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoronaphthalen-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: N-(4-fluoronaphthalen-1-yl)benzylamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoronaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes by binding to sites other than the active site, thereby modulating the enzyme’s activity . The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

N-(4-fluoronaphthalen-1-yl)benzamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H12FNO

Molecular Weight

265.28 g/mol

IUPAC Name

N-(4-fluoronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H12FNO/c18-15-10-11-16(14-9-5-4-8-13(14)15)19-17(20)12-6-2-1-3-7-12/h1-11H,(H,19,20)

InChI Key

VABIRMMJMXNRLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)F

Origin of Product

United States

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